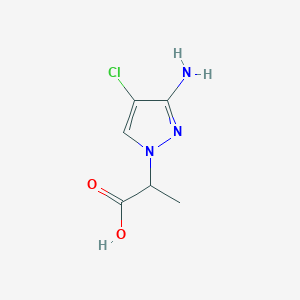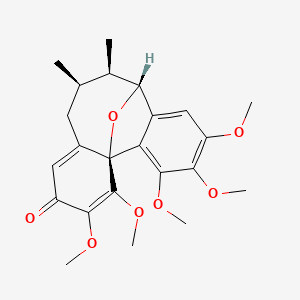
KadsulignanA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadsulignan A is a novel lignan compound isolated from the seeds of the plant Kadsura coccinea. This compound belongs to the dibenzocyclooctadiene lignans, a class of natural products known for their diverse biological activities. Kadsulignan A has garnered significant interest due to its unique structural features and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kadsulignan A involves several steps, starting from simple phenolic compounds. The key steps include oxidative cyclization reactions, which are often catalyzed by non-canonical iron oxygenases. These enzymes promote radical cyclizations, leading to the formation of the complex polycyclic structure characteristic of Kadsulignan A .
Industrial Production Methods
Industrial production of Kadsulignan A typically involves the extraction of the compound from the seeds of Kadsura coccinea. The seeds are subjected to solvent extraction, followed by chromatographic purification to isolate Kadsulignan A in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Kadsulignan A undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic substitution reactions occur, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kadsulignan A, which can be further studied for their biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying radical cyclization reactions and oxidative cyclization mechanisms.
Biology: Investigated for its anti-inflammatory and anti-tumor properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Kadsulignan A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of key enzymes involved in inflammation and tumor growth. The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Kadsulignan B: Another lignan isolated from Kadsura coccinea with similar structural features but different biological activities.
Kadsulignan C: A spirobenzofuranoid dibenzocyclooctadiene lignan with distinct chemical properties.
Heteroclitin J: A related lignan with a similar dibenzocyclooctadiene structure.
Uniqueness of Kadsulignan A
Kadsulignan A stands out due to its unique spiro-dienone structure, which is not commonly found in other lignans. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H28O7 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(1S,8R,9R,10R)-2,3,13,14,15-pentamethoxy-8,9-dimethyl-17-oxatetracyclo[8.6.1.01,6.011,16]heptadeca-2,5,11,13,15-pentaen-4-one |
InChI |
InChI=1S/C23H28O7/c1-11-8-13-9-15(24)19(26-4)22(29-7)23(13)17-14(18(30-23)12(11)2)10-16(25-3)20(27-5)21(17)28-6/h9-12,18H,8H2,1-7H3/t11-,12-,18-,23+/m1/s1 |
Clave InChI |
ASRSGPWPPWDGFA-SDVNKKRHSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC(=O)C(=C([C@@]23C4=C(C(=C(C=C4[C@@H]([C@@H]1C)O3)OC)OC)OC)OC)OC |
SMILES canónico |
CC1CC2=CC(=O)C(=C(C23C4=C(C(=C(C=C4C(C1C)O3)OC)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


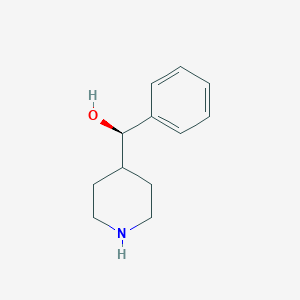
![1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238751.png)
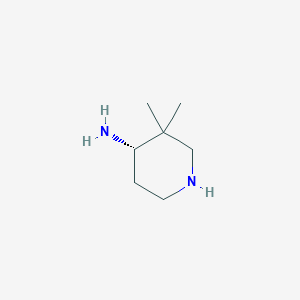
![10-[(Z)-2-[(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B15238767.png)
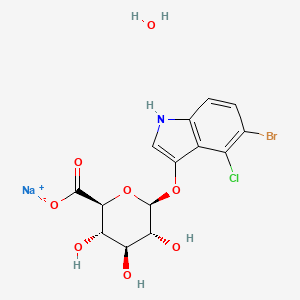
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15238777.png)
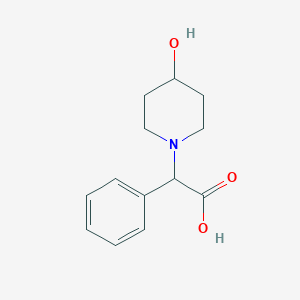
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15238780.png)
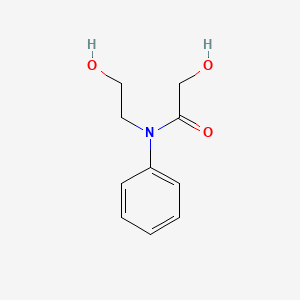
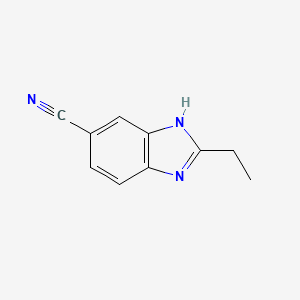
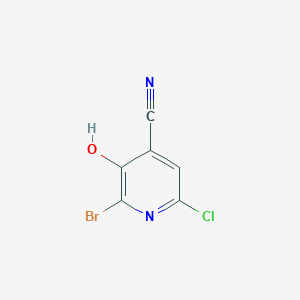
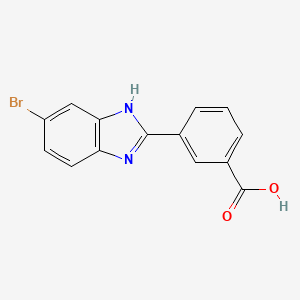
![(1R,4S)-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B15238815.png)
